molecular formula C13H10O B14007425 2-Vinyl-1-naphthaldehyde

2-Vinyl-1-naphthaldehyde

Cat. No.: B14007425
M. Wt: 182.22 g/mol
InChI Key: QAMVRQIZKGCYOX-UHFFFAOYSA-N
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Description

2-Ethenylnaphthalene-1-carbaldehyde is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring system with an ethenyl group and a formyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-ethenylnaphthalene-1-carbaldehyde involves the reaction of 2-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is typically carried out in an aqueous micellar medium, which enhances the reaction rate and yield by promoting efficient collisions between the organic substrates .

Another method involves the Reimer-Tiemann reaction, where 2-naphthol is treated with chloroform and sodium hydroxide in an aqueous ethanol solution. This method avoids the need for steam or vacuum distillation, making it a more convenient and efficient approach .

Industrial Production Methods

Industrial production of 2-ethenylnaphthalene-1-carbaldehyde may involve large-scale application of the aforementioned synthetic routes. The use of micellar media and optimized reaction conditions can significantly enhance the yield and reduce the production costs, making it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethenylnaphthalene-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The ethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: NaBH₄, LiAlH₄, and other reducing agents.

    Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃).

Major Products Formed

    Oxidation: 2-ethenylnaphthalene-1-carboxylic acid.

    Reduction: 2-ethenylnaphthalene-1-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethenylnaphthalene-1-carbaldehyde involves its reactivity towards various chemical reagents. The formyl group can participate in nucleophilic addition reactions, while the ethenyl group can undergo electrophilic substitution. These reactions are facilitated by the electron-donating and electron-withdrawing effects of the substituents on the naphthalene ring, which influence the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzaldehyde: Similar structure with a hydroxyl group instead of an ethenyl group.

    2-Naphthaldehyde: Lacks the ethenyl group but has a similar naphthalene ring system with a formyl group.

    2-Ethylnaphthalene: Contains an ethyl group instead of an ethenyl group.

Uniqueness

2-Ethenylnaphthalene-1-carbaldehyde is unique due to the presence of both an ethenyl group and a formyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

2-ethenylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C13H10O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h2-9H,1H2

InChI Key

QAMVRQIZKGCYOX-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C2=CC=CC=C2C=C1)C=O

Origin of Product

United States

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